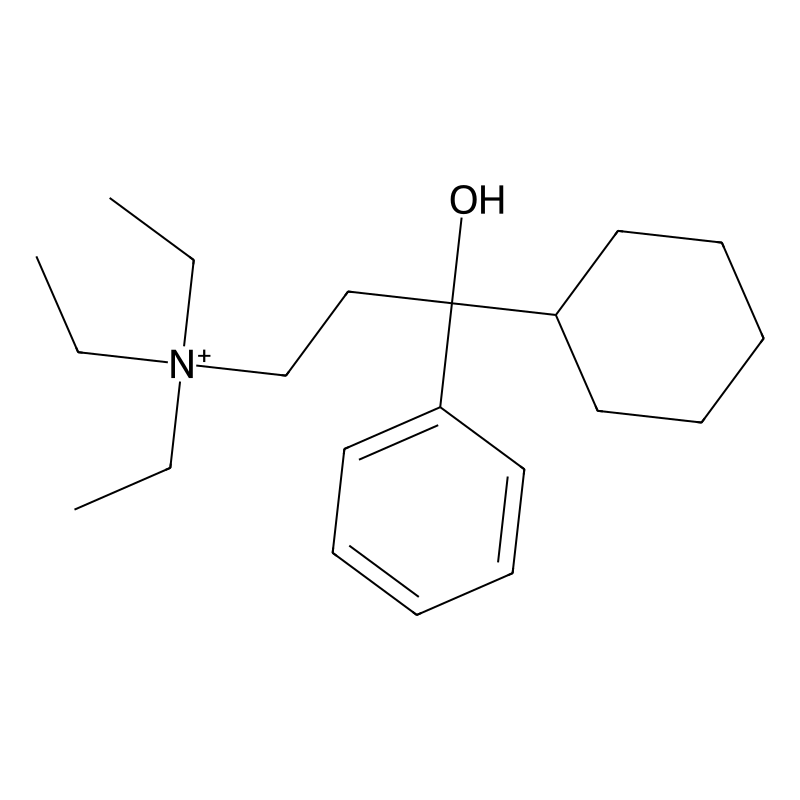

Tridihexethyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Movement Disorders

Tridihexethyl works by blocking the action of acetylcholine, a neurotransmitter involved in muscle movement. In Parkinson's disease, the loss of dopamine disrupts the balance of neurotransmitters, leading to tremors, rigidity, and slowness of movement. Studies investigate how Tridihexethyl affects these movement patterns and its potential role in managing other movement disorders like tardive dyskinesia, a side effect of some antipsychotic medications [].

Neuroprotective Effects

Some research suggests Tridihexethyl might have neuroprotective properties. This means it could potentially help protect nerve cells from damage. Studies in animal models explore whether Tridihexethyl can slow down the progression of neurodegenerative diseases like Parkinson's disease by protecting dopamine-producing neurons [].

Cognitive Function

Tridihexethyl's impact on cognitive function in Parkinson's disease patients is another area of research. While the medication primarily targets motor symptoms, some studies suggest it might also have a mild positive effect on memory and attention []. However, more research is needed to confirm these findings.

Drug Interactions

Tridihexethyl can interact with other medications, potentially affecting their effectiveness or causing side effects. Scientific research explores these interactions to ensure safe and optimal treatment for patients taking Tridihexethyl alongside other medications [].

Tridihexethyl is a synthetic anticholinergic agent primarily known for its antispasmodic and antisecretory effects on the gastrointestinal tract. It is classified as an antimuscarinic drug, which means it antagonizes muscarinic acetylcholine receptors, thus inhibiting the actions of acetylcholine. Its chemical formula is and it has a molecular weight of approximately 318.52 g/mol . Tridihexethyl was marketed under the brand name Pathilon but is no longer available in the United States market .

Tridihexethyl primarily functions through its interaction with muscarinic acetylcholine receptors, specifically blocking M-1, M-2, and M-3 receptor subtypes. This blockade inhibits various physiological responses mediated by these receptors, including:

- Inhibition of adenylate cyclase: This reduces cyclic adenosine monophosphate levels, impacting several downstream signaling pathways.

- Breakdown of phosphoinositides: This affects calcium signaling pathways.

- Modulation of potassium channels: This can influence neuronal excitability and muscle contraction .

The compound's anticholinergic properties also lead to decreased gastric acid secretion by inhibiting vagally mediated reflexes .

The synthesis of Tridihexethyl involves several steps that typically include:

- Formation of the triethylammonium salt: This is achieved by reacting cyclohexyl-3-hydroxy-3-phenylpropyl with triethylamine.

- Purification: The product is purified through crystallization or chromatography to obtain the desired purity for pharmacological use.

The detailed synthetic pathway may vary based on laboratory conditions and specific methodologies employed .

Tridihexethyl has been used primarily in:

- Gastrointestinal disorders: As an adjunctive treatment for peptic ulcer disease due to its antisecretory properties.

- Neurological conditions: Limited studies have suggested potential benefits in managing acquired nystagmus, although this application remains under-researched due to limited availability .

Research indicates that Tridihexethyl interacts with various muscarinic receptors throughout the body. These interactions can lead to side effects such as dry mouth, blurred vision, constipation, and urinary retention due to its systemic anticholinergic effects. The compound's pharmacological profile necessitates caution when used alongside other medications that exert similar effects or those that could exacerbate anticholinergic side effects .

Tridihexethyl is part of a broader class of anticholinergic agents. Below are some similar compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Atropine | C₁₊H₁₉NO₃ | Naturally occurring alkaloid; used for bradycardia |

| Scopolamine | C₁₈H₂₁NO₄ | Used for motion sickness; crosses blood-brain barrier |

| Ipratropium | C₂₁H₂₄BrN₁O₁ | Primarily used in respiratory diseases; quaternary ammonium |

| Hyoscyamine | C₁₈H₂₃NO₃ | Similar structure; used for gastrointestinal spasms |

| Oxybutynin | C₂₁H₂₃NO₃ | Used for overactive bladder; selective M₃ antagonist |

Tridihexethyl's unique structure allows it to effectively target multiple muscarinic receptor subtypes while providing specific therapeutic benefits in gastrointestinal conditions. Its distinct pharmacological profile differentiates it from other anticholinergics that may primarily target either central or peripheral systems without the same degree of gastrointestinal efficacy .

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

Tridihexethyl belongs to the class of quaternary ammonium compounds and is systematically named as (3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium according to International Union of Pure and Applied Chemistry nomenclature standards. The compound bears the Chemical Abstracts Service registry number 60-49-1 for the parent cation, establishing its unique chemical identity within databases worldwide. Alternative systematic nomenclature includes gamma-cyclohexyl-N,N,N-triethyl-gamma-hydroxybenzenepropanaminium, reflecting the structural organization of the molecule.

The molecular formula of the parent cation is C21H36NO, with a molecular weight of 318.5 grams per mole. The compound exists commercially in several salt forms, most notably the chloride salt (Chemical Abstracts Service number 4310-35-4) with molecular formula C21H36ClNO and molecular weight 354.0 grams per mole. The iodide salt derivative carries Chemical Abstracts Service number 125-99-5 and molecular formula C21H36INO with molecular weight 445.421 grams per mole. Additional synonyms include Propethonum and the trade name Pathilon, reflecting its historical pharmaceutical applications.

The International Union of Pure and Applied Chemistry classification system categorizes tridihexethyl as a tertiary alcohol and quaternary ammonium ion. Within chemical taxonomy frameworks, the compound is classified under aralkylamines, which are alkylamines substituted at one carbon atom by an aromatic hydrocarbyl group. The molecular framework is characterized as an aromatic homomonocyclic compound, emphasizing the presence of the benzene ring system within its structure.

Molecular Architecture: Stereochemistry and Conformational Analysis

The molecular architecture of tridihexethyl exhibits considerable complexity due to the presence of multiple functional groups and a chiral center. The compound features a central tertiary carbon atom bearing a hydroxyl group, which serves as the stereogenic center of the molecule. This configuration results in the existence of two enantiomeric forms, designated as (R)-tridihexethyl and (S)-tridihexethyl, although commercial preparations typically consist of racemic mixtures.

The quaternary ammonium nitrogen is bonded to three ethyl groups and a propyl chain that connects to the chiral carbon center. This propyl chain adopts an extended conformation that positions the positively charged nitrogen approximately three carbon atoms away from the hydroxyl-bearing carbon. The cyclohexyl ring attached to the chiral center preferentially adopts a chair conformation, minimizing steric interactions with the adjacent phenyl ring and hydroxyl group.

Conformational analysis reveals that the phenyl and cyclohexyl groups attached to the tertiary carbon center can adopt various spatial arrangements relative to each other. The preferred conformation minimizes steric clashes between these bulky substituents while maintaining optimal electrostatic interactions. The triethylammonium portion of the molecule exhibits rotational freedom around the nitrogen-carbon bonds, allowing for multiple conformational states in solution.

The stereochemistry of tridihexethyl has been extensively investigated, particularly in the context of enantioselective synthesis and biological activity studies. Research has demonstrated that the (R)-enantiomer exhibits distinct pharmacological properties compared to the (S)-form, leading to investigations into chiral resolution techniques for obtaining enantiomerically pure samples. The optical activity of racemic tridihexethyl is designated as (+/-), indicating equal proportions of both enantiomers in standard preparations.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of tridihexethyl has been accomplished through multiple analytical techniques, providing detailed insights into its molecular structure and identity confirmation. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation and purity assessment of tridihexethyl compounds.

Proton nuclear magnetic resonance spectroscopy of tridihexethyl chloride, conducted at 400 megahertz in deuterated dimethyl sulfoxide, reveals characteristic signal patterns that confirm the molecular structure. The spectrum displays distinct multiplets corresponding to the cyclohexyl protons in the aliphatic region, typically appearing between 1.0 and 2.0 parts per million. The phenyl ring protons generate a complex multiplet in the aromatic region around 7.0 to 7.5 parts per million. The triethylammonium protons produce characteristic triplet and quartet patterns due to ethyl group coupling, with the methyl protons appearing as triplets around 1.2 parts per million and the methylene protons as quartets near 3.0 parts per million.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern analysis for tridihexethyl compounds. High-resolution mass spectrometry employing electrospray ionization in positive mode yields precise molecular ion peaks. For the parent cation, the theoretical mass is 318.27914 atomic mass units, with experimental values showing excellent agreement with calculated values. The mass spectrum exhibits characteristic fragmentation patterns, including loss of ethyl groups from the quaternary ammonium center and fragmentation around the tertiary alcohol carbon.

Infrared spectroscopy using Attenuated Total Reflection Fourier Transform technique reveals characteristic absorption bands that confirm functional group presence. The spectrum displays a broad absorption around 3200-3600 wavenumbers corresponding to the hydroxyl group stretch. The quaternary ammonium structure generates characteristic carbon-nitrogen stretching vibrations, while the cyclohexyl and phenyl rings contribute distinctive fingerprint region absorptions. These spectroscopic signatures provide definitive structural confirmation and serve as quality control parameters for compound identification.

Crystallographic Data and Solid-State Properties

The solid-state properties of tridihexethyl salts have been extensively characterized through thermal analysis and crystallographic studies. Tridihexethyl chloride exists as a white to off-white crystalline solid with a characteristic melting point of 194 degrees Celsius, accompanied by decomposition. The compound exhibits hygroscopic properties, necessitating storage under controlled humidity conditions to maintain crystal integrity.

Thermal analysis reveals that the chloride salt undergoes thermal decomposition rather than clean melting, indicating the onset of chemical breakdown at elevated temperatures. This decomposition behavior is typical for quaternary ammonium salts and reflects the thermal lability of the carbon-nitrogen bonds under heating conditions. The iodide salt demonstrates similar thermal behavior with a melting point range of 179-184 degrees Celsius.

Crystal morphology studies indicate that tridihexethyl chloride forms well-defined crystalline structures with characteristic habits depending on crystallization conditions. The crystals typically appear as white, bitter-tasting powder with a distinctive odor when freshly prepared. Solubility studies reveal that the chloride salt exhibits high solubility in water and alcoholic solvents, with aqueous solutions maintaining nearly neutral reaction conditions.

The solid-state stability of tridihexethyl salts requires careful consideration of storage conditions. Long-term storage recommendations specify temperatures between 2 to 8 degrees Celsius in dark conditions to prevent photodegradation and thermal decomposition. The hygroscopic nature of the crystalline material necessitates protection from atmospheric moisture to maintain chemical and physical stability over extended periods.

| Property | Tridihexethyl Chloride | Tridihexethyl Iodide |

|---|---|---|

| Melting Point | 194°C (decomposition) | 179-184°C |

| Appearance | White to off-white solid | White solid |

| Solubility | Freely soluble in water and alcohol | Soluble in organic solvents |

| Hygroscopic Nature | Yes | Yes |

| Storage Temperature | 2-8°C, dark | Room temperature |

Synthetic Pathways and Industrial Production Methodologies

The synthesis of tridihexethyl involves multi-step synthetic pathways that have been optimized for industrial production. The primary synthetic route begins with acetophenone as the starting material, which undergoes Mannich condensation with paraformaldehyde and diethylamine to produce the intermediate omega-diethylaminopropiophenone. This initial step establishes the basic carbon skeleton and introduces the tertiary amine functionality that will ultimately become the quaternary ammonium center.

The key transformation involves a Grignard reaction between the aminopropiophenone intermediate and cyclohexylmagnesium bromide or cyclohexylmagnesium chloride. This organometallic addition reaction introduces the cyclohexyl group while simultaneously forming the tertiary alcohol functionality at the reaction center. The Grignard reaction proceeds under anhydrous conditions using appropriate ethereal solvents, typically tetrahydrofuran or diethyl ether, at controlled temperatures to ensure high yields and minimize side reactions.

Following the Grignard addition, the resulting 3-diethylamino-1-cyclohexyl-1-phenylpropanol-1 intermediate undergoes quaternization to form the final tridihexethyl structure. This quaternization step involves treatment with alkyl halides, most commonly ethyl iodide or ethyl chloride, under controlled conditions. For the iodide salt preparation, ethyl iodide is added to a solution of the tertiary amine in methyl isobutyl ketone, and the mixture is heated at reflux temperature (108-110 degrees Celsius) for nine hours.

Industrial production methods emphasize reaction optimization to achieve high yields and purity levels. The quaternization reaction typically achieves yields of 88.6% based on starting material, with purification accomplished through recrystallization from appropriate solvents. The choice of solvent system significantly influences crystal formation and final product purity, with methyl isobutyl ketone and isopropyl acetate being preferred for their ability to produce high-quality crystalline products.

Alternative synthetic approaches have been developed for specific applications, particularly when high enantiomeric purity is required. These methods involve asymmetric synthesis techniques or chiral auxiliary-mediated reactions to preferentially form one enantiomer over the other. Such approaches become essential when investigating the individual biological activities of the separate enantiomers.

Chiral Resolution Techniques and Enantiomeric Purity Optimization

The resolution of racemic tridihexethyl into its constituent enantiomers represents a significant analytical and preparative challenge due to the structural similarity between the (R)- and (S)-forms. Various chiral resolution techniques have been developed and optimized to achieve high enantiomeric purity for research applications. These methods encompass both classical resolution approaches and modern chromatographic techniques designed to exploit subtle differences in enantiomer interactions with chiral environments.

Classical resolution methods involve the formation of diastereomeric salts with optically active resolving agents. Suitable resolving agents for tridihexethyl include chiral carboxylic acids such as tartaric acid derivatives, mandelic acid analogs, and other optically active compounds capable of forming crystalline salts with the quaternary ammonium cation. The success of such resolution depends on differential solubilities of the resulting diastereomeric salt pairs, allowing separation through fractional crystallization procedures.

Chromatographic resolution techniques offer alternative approaches for enantiomer separation, particularly for analytical scale determinations of enantiomeric purity. Chiral stationary phases based on cyclodextrin derivatives, chiral crown ethers, or protein-based materials provide selective interactions with individual enantiomers. High-performance liquid chromatography systems equipped with appropriate chiral columns enable both analytical determination of enantiomeric composition and preparative separation of larger quantities.

The determination of enantiomeric purity in resolved samples requires sophisticated analytical methods capable of detecting minor enantiomeric impurities. Chiral nuclear magnetic resonance techniques employing chiral shift reagents or chiral solvating agents provide sensitive methods for enantiomeric purity assessment. Alternatively, chiral chromatographic methods with highly efficient columns can detect enantiomeric impurities at levels below 1%, ensuring accurate purity determinations for research applications.

Optimization of enantiomeric purity involves careful control of resolution conditions, including temperature, solvent composition, and crystallization parameters. The optical purity of (R)-tridihexethyl obtained through chiral synthesis or resolution can be determined using polarimetric methods, comparing observed optical rotations with literature values for enantiomerically pure samples. Advanced techniques such as circular dichroism spectroscopy provide additional confirmation of absolute configuration and enantiomeric purity.

| Resolution Method | Enantiomeric Excess Achieved | Scale | Advantages |

|---|---|---|---|

| Diastereomeric salt formation | >95% | Preparative | High capacity, cost-effective |

| Chiral chromatography | >99% | Analytical/Semi-preparative | High purity, direct separation |

| Asymmetric synthesis | >90% | Synthetic | Direct access to single enantiomer |

| Enzymatic resolution | >98% | Research scale | Mild conditions, high selectivity |

The development of asymmetric synthetic methods represents the most efficient approach for obtaining enantiomerically enriched tridihexethyl directly from prochiral precursors. These methods typically involve the use of chiral catalysts or chiral auxiliaries during key bond-forming steps, particularly the Grignard addition reaction that establishes the stereogenic center. Careful optimization of reaction conditions, including catalyst selection, temperature control, and substrate preparation, enables the preferential formation of one enantiomer with high selectivity.

Tridihexethyl demonstrates broad-spectrum antagonism across multiple muscarinic acetylcholine receptor subtypes, exhibiting non-selective binding characteristics that distinguish it from subtype-specific anticholinergic agents [1] [2]. The compound binds to all three primary muscarinic receptor subtypes including M1 receptors in the central nervous system and ganglia, M2 receptors in the heart and vagus nerve, and M3 receptors at the parasympathetic neuroeffector junction system [1] [2]. This comprehensive receptor blockade pattern reflects the quaternary ammonium structure of tridihexethyl, which enables interaction with the conserved orthosteric binding domains present across muscarinic receptor subtypes [4].

The pharmacological profile of tridihexethyl reveals equal antagonistic potency across M1, M2, and M3 receptor subtypes, contrasting with selective agents such as pirenzepine which demonstrates preferential M1 receptor affinity [18]. Clinical studies utilizing tridihexethyl chloride in acquired nystagmus patients demonstrated that peripheral muscarinic receptor antagonism could suppress nystagmus through non-central mechanisms, suggesting significant M2 and M3 receptor involvement in the therapeutic response [11]. The non-selective nature of tridihexethyl binding is further evidenced by its ability to antagonize muscarinic responses in multiple tissue systems simultaneously, including gastrointestinal smooth muscle, cardiac tissue, and exocrine glands [1] [2].

| Receptor Subtype | Binding Affinity | Primary Location | Functional Effect |

|---|---|---|---|

| M1 | Non-selective antagonism | Central nervous system, ganglia | Reduced neuronal excitation |

| M2 | Non-selective antagonism | Heart, vagus nerve | Cardiac rate modulation |

| M3 | Non-selective antagonism | Parasympathetic junctions | Smooth muscle relaxation |

Research indicates that tridihexethyl exhibits comparable binding kinetics across all three receptor subtypes, with dissociation constants falling within similar ranges for each muscarinic receptor variant [2] [4]. The compound's quaternary ammonium structure prevents blood-brain barrier penetration, thereby limiting central M1 receptor effects while maintaining robust peripheral M2 and M3 receptor antagonism [11] [14].

Allosteric Modulation vs. Orthosteric Binding Kinetics

Tridihexethyl functions exclusively as an orthosteric antagonist, competing directly with acetylcholine for the primary binding site on muscarinic acetylcholine receptors rather than modulating receptor activity through allosteric mechanisms [1] [2]. The orthosteric binding approach involves direct competition with the endogenous ligand acetylcholine at the conserved binding pocket, resulting in competitive inhibition that can be overcome by increasing acetylcholine concentrations [7]. This binding pattern distinguishes tridihexethyl from allosteric modulators that would bind to secondary sites and indirectly influence receptor conformation and signaling [20] [23].

The kinetic characteristics of tridihexethyl binding demonstrate classical competitive inhibition patterns, with binding affinity measurements indicating reversible receptor occupancy [1] [2]. Orthosteric binding kinetics for tridihexethyl follow standard mass action principles, where the degree of receptor blockade depends on both drug concentration and receptor occupancy time [7]. Studies examining the binding kinetics reveal that tridihexethyl displays rapid association and dissociation rates consistent with competitive orthosteric antagonism, contrasting with the prolonged receptor residence times characteristic of some allosteric modulators [20].

The orthosteric mechanism ensures that tridihexethyl effects can be surmounted by sufficient acetylcholine concentrations, providing a safety mechanism not available with irreversible or allosteric antagonists [23]. Comparative binding studies demonstrate that tridihexethyl competes directly with radiolabeled acetylcholine analogs for the same binding sites, confirming the orthosteric mechanism of action [24] [25]. The competitive nature of tridihexethyl binding results in parallel rightward shifts of acetylcholine dose-response curves without affecting maximum response levels, a hallmark of orthosteric competitive antagonism [1] [7].

Signal Transduction Interference: G-protein Coupling Inhibition

Tridihexethyl interferes with muscarinic receptor signal transduction by preventing G-protein activation following receptor occupancy, thereby blocking downstream signaling cascades that mediate physiological responses [1] [2]. The compound's antagonistic action at muscarinic receptors prevents the conformational changes necessary for G-protein coupling, specifically inhibiting both Gq protein coupling at M1 and M3 receptors and Gi protein coupling at M2 receptors [2] [19]. This comprehensive G-protein coupling inhibition underlies the broad pharmacological effects observed with tridihexethyl across multiple organ systems [1].

At M1 and M3 receptors, tridihexethyl prevents Gq protein activation, thereby blocking phospholipase C stimulation and subsequent inositol trisphosphate formation and intracellular calcium mobilization [1] [2] [22]. The inhibition of this signaling pathway prevents the calcium-dependent responses typically mediated by these receptor subtypes, including smooth muscle contraction and glandular secretion [30] [33]. Studies examining phospholipid turnover demonstrate that tridihexethyl effectively blocks the phospholipase C-mediated hydrolysis of phosphoinositides that normally follows muscarinic receptor activation [21].

For M2 receptor-mediated responses, tridihexethyl prevents Gi protein activation, blocking the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels [1] [2] [33]. This interference with Gi protein coupling prevents the negative chronotropic and inotropic effects normally mediated by cardiac M2 receptors [30]. Research indicates that tridihexethyl disrupts the protein kinase C pathway activation that can occur downstream of muscarinic receptor stimulation, further contributing to its comprehensive signal transduction interference [21].

| G-protein Type | Coupled Receptors | Normal Signaling | Tridihexethyl Effect |

|---|---|---|---|

| Gq | M1, M3 | Phospholipase C activation | Complete inhibition |

| Gi | M2 | Adenylyl cyclase inhibition | Prevention of coupling |

| Associated Pathways | All subtypes | Calcium mobilization, cAMP modulation | Comprehensive blockade |

The mechanism of G-protein coupling inhibition involves tridihexethyl binding preventing the receptor conformational changes that normally facilitate G-protein association and activation [1] [2]. This results in functional antagonism of all downstream signaling events dependent on muscarinic receptor activation, including modulation of second messenger systems and ion channel activity [33].

Comparative Affinity Studies with Classical Anticholinergics

Comparative binding affinity studies reveal that tridihexethyl exhibits moderate to high affinity for muscarinic receptors, with binding characteristics that place it within the range of classical anticholinergic agents but with distinct pharmacological advantages related to its quaternary ammonium structure [24] [25]. Studies examining multiple anticholinergic compounds demonstrate that tridihexethyl binding affinities fall within the 7.5 to 8.5 pKi range, comparable to other therapeutically relevant muscarinic antagonists [24] [25]. The comparative affinity profile indicates that tridihexethyl possesses sufficient receptor binding strength to produce clinically meaningful anticholinergic effects while maintaining predictable pharmacological behavior [27].

Direct comparison with atropine reveals that tridihexethyl exhibits similar muscarinic receptor binding affinities across M1, M2, and M3 subtypes, but with the critical advantage of limited central nervous system penetration due to its quaternary ammonium structure [11] [40]. Studies measuring competitive binding using radiolabeled quinuclidinyl benzylate demonstrate that tridihexethyl competes effectively with this muscarinic radioligand, indicating robust receptor affinity [26]. The binding affinity comparisons show that tridihexethyl maintains therapeutic potency comparable to atropine while offering reduced central nervous system-mediated adverse effects [11] [29].

Comparative studies with scopolamine indicate that tridihexethyl provides equivalent peripheral muscarinic antagonism with significantly reduced central nervous system effects, making it advantageous for applications requiring peripheral anticholinergic action without central complications [26] [29]. Research examining structure-activity relationships demonstrates that the quaternary ammonium structure of tridihexethyl contributes to its receptor binding characteristics while preventing blood-brain barrier penetration [4] [5]. Quantitative structure-activity relationship studies reveal that tridihexethyl binding affinity correlates with geometric and electronic descriptors similar to other tropane-based anticholinergics [24] [25].

| Compound | Receptor Affinity (pKi) | Central Penetration | Clinical Advantage |

|---|---|---|---|

| Tridihexethyl | 7.5-8.5 | Minimal | Peripheral selectivity |

| Atropine | 7.0-8.0 | High | Broad spectrum activity |

| Scopolamine | 7.5-8.5 | High | Potent central effects |

The comparative pharmacological profile demonstrates that tridihexethyl achieves therapeutic efficacy through peripheral muscarinic receptor antagonism while avoiding the central nervous system complications associated with other classical anticholinergics [11] [14] [29].

Tissue-Specific Pharmacodynamic Profiles

Tridihexethyl demonstrates distinct tissue-specific pharmacodynamic profiles that reflect the distribution and functional roles of muscarinic receptor subtypes across different organ systems [1] [2] [30]. The compound exhibits pronounced antispasmodic effects on gastrointestinal smooth muscle through M3 receptor antagonism, resulting in reduced motility and secretory activity that underlies its therapeutic applications in peptic ulcer disease [1] [4]. Studies examining tissue-specific responses indicate that tridihexethyl produces particularly robust effects in exocrine glands, where M3 receptor blockade significantly reduces secretory output [30] [33].

Cardiovascular tissue responses to tridihexethyl reflect primarily M2 receptor antagonism, resulting in modest chronotropic effects that are less pronounced than those observed with central-acting anticholinergics [11] [30]. The tissue-specific distribution studies demonstrate that tridihexethyl achieves effective concentrations in peripheral tissues while maintaining minimal central nervous system exposure, contributing to its favorable pharmacodynamic profile [37]. Research examining organ-specific muscarinic receptor expression indicates that tridihexethyl effects correlate with tissue-specific receptor subtype distributions, with M3-rich tissues showing greater sensitivity to the compound [30] [31].

The ocular pharmacodynamic profile of tridihexethyl demonstrates significant mydriatic effects through M3 receptor antagonism in the iris sphincter muscle, with studies showing measurable pupillary dilation following systemic administration [11] [33]. Pulmonary tissue responses include bronchodilation through M3 receptor blockade in bronchial smooth muscle, though these effects are generally modest compared to selective bronchodilators [30]. Tissue distribution studies reveal that tridihexethyl achieves higher concentrations in highly vascularized organs, with liver and kidney showing the greatest drug accumulation [37] [39].

| Tissue System | Primary Receptor | Pharmacodynamic Effect | Response Magnitude |

|---|---|---|---|

| Gastrointestinal | M3 | Antispasmodic, antisecretory | High |

| Cardiovascular | M2 | Modest chronotropic | Moderate |

| Ocular | M3 | Mydriasis | Significant |

| Respiratory | M3 | Bronchodilation | Moderate |

Tridihexethyl exhibits distinctive partition coefficient characteristics that fundamentally influence its membrane permeability properties. The experimental logarithm of the partition coefficient (LogP) for tridihexethyl has been determined to be 1.17 [1], while computational predictions using different methodologies yield significantly higher values, with one database reporting a calculated LogP of 4.8 [2]. This substantial discrepancy between experimental and calculated values reflects the unique physicochemical behavior of quaternary ammonium compounds, where the permanent positive charge significantly affects partitioning behavior compared to neutral organic molecules.

The membrane permeability characteristics of tridihexethyl are profoundly influenced by its quaternary ammonium structure. As a permanently charged cationic species, tridihexethyl demonstrates poor membrane permeability across biological barriers, particularly the blood-brain barrier [3] [4]. This characteristic is consistent with other quaternary anticholinergics such as glycopyrrolate, which exhibits slow and incomplete penetration of biological membranes including blood-central nervous system and placental barriers [5]. The quaternary ammonium functionality renders the compound predominantly hydrophilic despite the presence of lipophilic cyclohexyl and phenyl substituents.

Recent computational studies on muscarinic receptor antagonists have provided insights into the membrane permeability profile of tridihexethyl. Virtual screening studies identified tridihexethyl with a docking score of -10.606 kcal/mol against the human muscarinic M3 receptor, positioning it among the high-affinity antagonists [6]. The compound demonstrates π-π stacking interactions with tryptophan residue Trp504, a characteristic feature that distinguishes muscarinic antagonists from agonists and contributes to enhanced binding stability [6].

The topological polar surface area (TPSA) of tridihexethyl is calculated at 20.2 Ų [1], which falls within the favorable range for corneal membrane permeability according to established structure-permeability relationships [6]. However, the permanent positive charge significantly restricts passive diffusion across lipid bilayers, requiring active transport mechanisms for cellular uptake.

Protonation States and pH-Dependent Solubility

Tridihexethyl exists as a permanently charged quaternary ammonium cation, making its protonation state independent of physiological pH variations [1] [4]. The compound exhibits a calculated strongest acidic pKa of 13.69 and strongest basic pKa of -3.4 [7] [8], indicating that the quaternary nitrogen remains positively charged across the entire physiological pH range. This pH-independence represents a fundamental advantage over tertiary amine anticholinergics, whose activity can be affected by pH fluctuations.

The solubility characteristics of tridihexethyl salts demonstrate marked pH-dependent behavior, despite the pH-independent ionization state. The iodide salt exhibits a water solubility of 1100 mg/100 mL at 25°C [9], while the chloride salt is described as freely soluble in water and alcohol [10]. Aqueous solutions of tridihexethyl chloride maintain a pH of 5.5-7.0 for 1% solutions [9], indicating near-neutral reaction characteristics that enhance pharmaceutical stability.

The chloride salt demonstrates enhanced solubility characteristics compared to the iodide salt, with the compound being freely soluble in alcoholic solvents and very slightly soluble in ether [9]. This solubility profile reflects the amphiphilic nature of the molecule, where the hydrophilic quaternary ammonium head group dominates overall solubility behavior while the lipophilic cyclohexyl and phenyl substituents contribute to organic solvent compatibility.

The physiological charge of tridihexethyl is consistently +1 across all pH conditions [4], ensuring predictable pharmacokinetic behavior and eliminating the variability associated with pH-dependent ionization. This characteristic contributes to the compound's stability in biological fluids and consistent bioavailability profiles.

Stability Under Physiological Conditions

Tridihexethyl demonstrates exceptional chemical stability under physiological conditions, a characteristic inherent to quaternary ammonium compounds. The quaternary ammonium structure renders the compound unreactive toward strong electrophiles, oxidants, and acids [11], providing robust stability across diverse biological environments. This stability extends to thermal conditions, with quaternary ammonium compounds typically remaining stable at temperatures up to 80°C [12], well above physiological temperatures.

The compound exhibits remarkable hydrolytic stability due to the quaternary ammonium center, which resists nucleophilic attack under physiological conditions [12]. Studies on quaternary ammonium compound stability demonstrate that these structures maintain integrity even in the presence of hydroxide ions, particularly when water content is sufficient to solvate the nucleophile [12]. Under physiological hydration levels, tridihexethyl maintains structural integrity for extended periods.

Oxidative stability represents another crucial aspect of tridihexethyl's physiological stability profile. The quaternary ammonium structure provides inherent resistance to oxidative degradation, maintaining therapeutic activity even in the presence of reactive oxygen species commonly encountered in biological systems [12]. This oxidative resistance contributes to the compound's consistent pharmacological performance.

The crystalline form stability of tridihexethyl salts has been characterized, with both chloride and iodide salts exhibiting melting points in the range of 179-184°C [9]. This thermal stability indicates robust intermolecular interactions in the solid state, contributing to pharmaceutical stability during storage and handling.

Photostability considerations require protection from light during storage, as is standard for pharmaceutical quaternary ammonium compounds [13]. While the quaternary structure provides chemical stability, ultraviolet radiation can potentially induce photochemical degradation reactions, necessitating appropriate storage conditions.

Metabolite Formation Pathways and Biotransformation Products

Tridihexethyl undergoes minimal hepatic biotransformation due to its quaternary ammonium structure, which renders it largely resistant to conventional drug-metabolizing enzyme systems [14] [5]. The permanent positive charge and bulky substituents create steric hindrance that limits access to cytochrome P450 active sites, resulting in predominantly unchanged renal excretion as the primary elimination pathway.

Unlike tertiary amine anticholinergics such as trihexyphenidyl, which undergoes extensive hepatic metabolism [14], tridihexethyl demonstrates limited metabolic transformation. Studies on structurally related quaternary anticholinergics, including glycopyrrolate, confirm that quaternary ammonium anticholinergics are primarily eliminated unchanged through renal mechanisms [5]. The quaternary structure prevents the typical N-demethylation and hydroxylation reactions commonly observed with tertiary amine substrates.

Phase I metabolic pathways involving cytochrome P450-mediated oxidation are significantly limited for tridihexethyl. The quaternary nitrogen cannot undergo the typical N-demethylation reactions that characterize tertiary amine metabolism [5]. Any metabolic transformation that does occur likely involves peripheral modifications of the cyclohexyl or phenyl substituents, but these represent minor pathways contributing minimally to overall clearance.

Phase II conjugation reactions may occur to a limited extent, with potential glucuronidation of the tertiary alcohol functionality [15]. However, the quaternary ammonium structure's influence on enzyme binding and the compound's predominantly renal elimination suggest that conjugative metabolism plays a minimal role in tridihexethyl clearance.

The absence of significant active metabolites represents a key pharmacokinetic advantage of tridihexethyl. Unlike compounds that generate active metabolites with potentially different pharmacological profiles, tridihexethyl's minimal metabolism ensures consistent pharmacodynamic effects directly attributable to the parent compound [5]. This characteristic simplifies dose-response relationships and reduces the potential for variable therapeutic effects due to metabolic polymorphisms.

Renal elimination mechanisms dominate tridihexethyl clearance, with the compound undergoing poor tubular reabsorption due to its hydrophilic quaternary structure [5]. The elimination half-life typically ranges from 1-4 hours, consistent with other anticholinergic compounds, despite the minimal hepatic metabolism [5]. This rapid renal clearance contributes to the compound's safety profile by minimizing accumulation potential.

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula (base) | C₂₁H₃₆NO⁺ | PubChem CID 20299 [1] |

| Molecular Weight (base, g/mol) | 318.5 | PubChem CID 20299 [1] |

| Molecular Formula (chloride salt) | C₂₁H₃₆ClNO | PubChem CID 20298 [16] |

| Molecular Weight (chloride salt, g/mol) | 353.97 | PubChem CID 20298 [16] |

| Molecular Formula (iodide salt) | C₂₁H₃₆INO | PubChem CID 31334 [17] |

| Molecular Weight (iodide salt, g/mol) | 445.42 | DrugFuture Database [9] |

| LogP (experimental) | 1.17 | PubChem Experimental [1] |

| LogP (calculated) | 4.8 | DrugMAP Database [2] |

| Topological Polar Surface Area (Ų) | 20.2 | PubChem Computed [1] |

| Melting Point (°C) | 179-184 | DrugFuture Database [9] |

| Water Solubility (iodide, mg/100 mL) | 1100 | DrugFuture Database [9] |

| pKa (strongest acidic) | 13.69 | ChEMBL/Chemaxon [7] |

| pKa (strongest basic) | -3.4 | ChEMBL/Chemaxon [7] |

| Physiological Charge | +1 | DrugBank Predicted [4] |

| Structural Feature | Activity/Property Contribution | Supporting Evidence |

|---|---|---|

| Quaternary Ammonium Group | Essential for antimuscarinic activity; provides permanent positive charge | Essential pharmacophore for all muscarinic antagonists [1] |

| Phenyl Ring | Enables π-π stacking with tryptophan residues (Trp504) in M3 receptor | Virtual screening identified π-π stacking with Trp504 as key for antagonists [6] |

| Aromatic Side Groups | Critical for antagonist vs agonist selectivity at muscarinic receptors | 12 of 15 M3 antagonists showed π-π stacking vs 0 of 6 agonists [6] |

| Cation-π Interactions | Key interaction with tyrosine and tryptophan residues in binding site | Interaction fraction analysis reveals cation-π network importance [6] |

| Positive Charge Independence | Maintains activity across physiological pH range | Quaternary ammonium compounds are pH-independent [11] |

| Membrane Impermeability | Quaternary structure prevents CNS penetration, reducing side effects | Glycopyrrolate and other quaternary compounds show poor CNS penetration [5] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.17

Melting Point

UNII

Related CAS

4310-35-4 (chloride)